molecular formula C12H10FNOS B2885084 5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide CAS No. 338793-87-6

5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide

Cat. No. B2885084
CAS RN: 338793-87-6
M. Wt: 235.28
InChI Key: IMVQWYQQLABIKT-UHFFFAOYSA-N
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Description

The compound “5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide” likely contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a carboxamide group, which is a functional group derived from carboxylic acids . It also contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis . The compound likely has a planar structure due to the presence of the thiophene and phenyl rings.


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide” would depend on its specific structure. Similar compounds often have properties like being a white to light yellow crystal powder .

Scientific Research Applications

Antipathogenic Activity

Research has explored the synthesis and antipathogenic potential of acylthioureas, a class of compounds related to thiophene derivatives. These studies have demonstrated significant antibacterial activities, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting the potential for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Anticancer Activity

The synthesis of thiophene derivatives, including those similar to "5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide," has been targeted for their anticancer properties. New 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives have been synthesized and showed promising in vitro cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents (Atta & Abdel‐Latif, 2021).

Antiviral Activity

A series of N-benzyl-N-phenylthiophene-2-carboxamide analogues, structurally related to "5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide," have been synthesized and evaluated for their antiviral activities. These compounds exhibited low micromolar activity against Enterovirus 71, a significant cause of hand, foot, and mouth disease, suggesting their utility as a new class of potent antiviral agents (Pan et al., 2015).

Materials Science Applications

The study of thiophene derivatives extends into materials science, where these compounds are incorporated into polymers for various applications. For instance, aromatic polyamides containing thiophene units have been synthesized and characterized for their thermal stability and solubility in polar solvents, indicating their potential use in high-performance materials (Hsiao & Yu, 1996).

Safety and Hazards

The safety and hazards associated with “5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures. For similar compounds, safety data sheets recommend avoiding ingestion and inhalation, avoiding contact with skin, eyes, or clothing, and using personal protective equipment .

Future Directions

The future directions for research on “5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide” could involve exploring its potential biological activities, given the known activities of similar compounds . For instance, fluorinated pyrazoles and indole derivatives have been studied for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .

properties

IUPAC Name

5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNOS/c1-14-12(15)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVQWYQQLABIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(S1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide

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